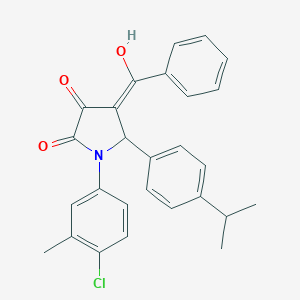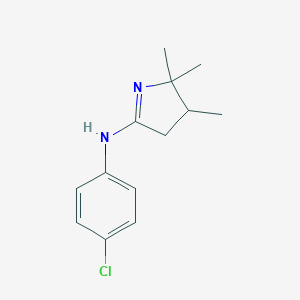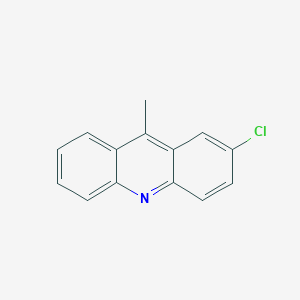
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Mécanisme D'action
The mechanism of action of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has been found to induce apoptosis in cancer cells by inhibiting the phosphorylation of Akt and mTOR, which leads to the activation of caspase-3 and the cleavage of PARP. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one are diverse and depend on the specific application. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity. Additionally, it has been found to have antioxidant properties and to inhibit the activity of enzymes such as acetylcholinesterase and α-glucosidase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its high yield synthesis method. It can be synthesized in high yield using a simple reaction procedure, which makes it a cost-effective compound for research purposes. Additionally, it has shown potential applications in various fields of research, which makes it a versatile compound for scientific investigations.
One of the limitations of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its limited solubility in water. This can make it challenging to work with in certain applications, such as cell culture experiments. Additionally, it has not been extensively studied for its pharmacokinetic properties, which can limit its potential applications in drug discovery and development.
Orientations Futures
There are several future directions for the research of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the investigation of its potential applications in drug discovery and development. It has shown promising anticancer and anti-inflammatory properties, which make it a potential lead compound for the development of new drugs. Additionally, its antioxidant and enzyme inhibitory properties make it a potential candidate for the treatment of neurodegenerative diseases and diabetes.
Another potential direction is the investigation of its mechanism of action in more detail. While it has been found to inhibit the Akt/mTOR signaling pathway and NF-κB activation, the specific molecular targets of the compound are not fully understood. Further investigation into the molecular targets of the compound could provide insight into its specific mechanisms of action and potential applications in various fields of research.
Conclusion:
In conclusion, 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown potential applications in various fields of scientific research. It can be synthesized in high yield using a simple reaction procedure and has shown promising anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory properties. While it has limitations such as limited solubility in water and lack of extensive pharmacokinetic studies, it has potential applications in drug discovery and development, as well as further investigation into its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-hydroxy-2-benzoyl-1-(4-chloro-3-methylphenyl)indolin-5-ylidene with 4-isopropylphenylhydrazine in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours, followed by the addition of sodium hydroxide to the reaction mixture. The resulting product is then extracted with ethyl acetate and purified by column chromatography to obtain the desired compound in high yield.
Applications De Recherche Scientifique
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, where it has been found to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been studied for its anti-inflammatory properties, where it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been studied for its antimicrobial properties, where it has shown activity against various strains of bacteria and fungi.
Propriétés
Formule moléculaire |
C27H24ClNO3 |
|---|---|
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
(4Z)-1-(4-chloro-3-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H24ClNO3/c1-16(2)18-9-11-19(12-10-18)24-23(25(30)20-7-5-4-6-8-20)26(31)27(32)29(24)21-13-14-22(28)17(3)15-21/h4-16,24,30H,1-3H3/b25-23- |
Clé InChI |
KJFVYTKMWIHMHR-BZZOAKBMSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
SMILES |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)






![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)



![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)